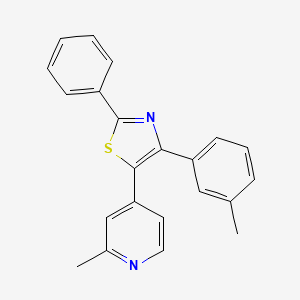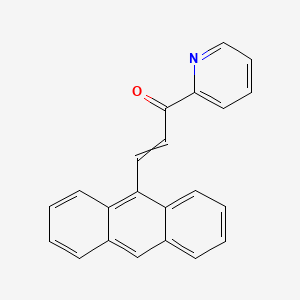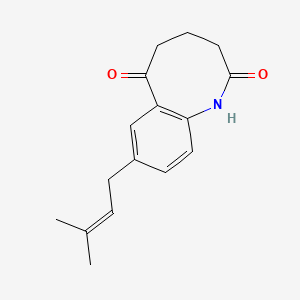
2,3,3-Trimethylhex-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethylhex-4-ynoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a triple bond in its structure, making it an alkyne derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylhex-4-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with a halogenated compound, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2,3,3-Trimethylhex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to generate the nucleophilic species required for substitution reactions.
Major Products
The major products formed from these reactions include diketones, alkanes, alkenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,3-Trimethylhex-4-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3,3-Trimethylhex-4-ynoic acid involves its interaction with molecular targets through its alkyne group. The triple bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,3,3-Trimethylhexanoic acid: Lacks the triple bond, resulting in different chemical reactivity.
2,3,3-Trimethylhex-4-en-1-ol: Contains a double bond and a hydroxyl group, leading to distinct chemical properties.
2,3,3-Trimethylhex-4-yn-1-ol: Similar structure but with a hydroxyl group, affecting its reactivity and applications.
Uniqueness
2,3,3-Trimethylhex-4-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in synthetic chemistry and various research applications.
特性
CAS番号 |
505066-94-4 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2,3,3-trimethylhex-4-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-5-6-9(3,4)7(2)8(10)11/h7H,1-4H3,(H,10,11) |
InChIキー |
KYDGEJUVLBFYKP-UHFFFAOYSA-N |
正規SMILES |
CC#CC(C)(C)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


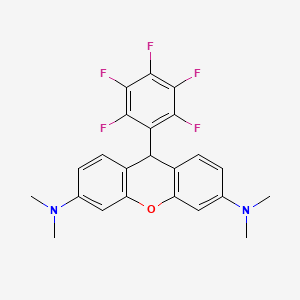
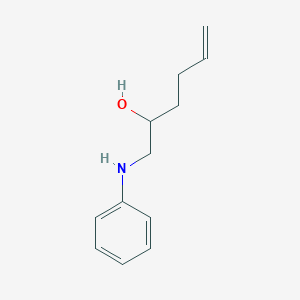
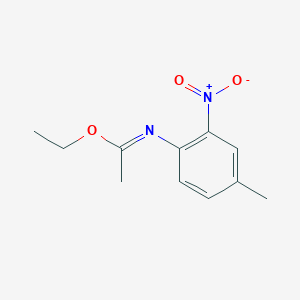
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
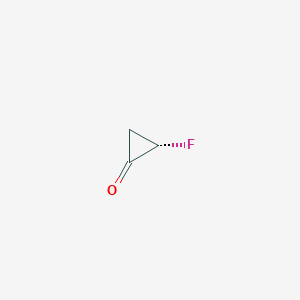
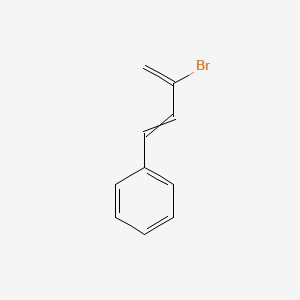
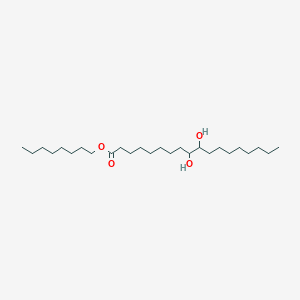
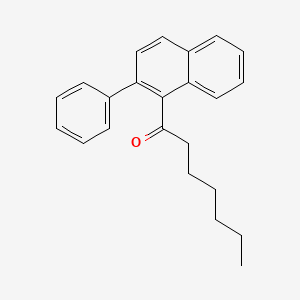
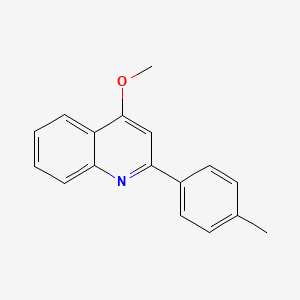
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
